2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)-

Description

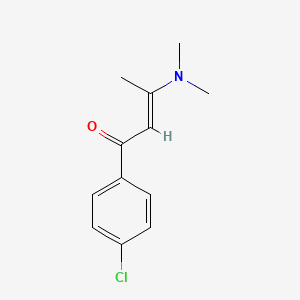

2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- (CAS 2138-38-7), also known as 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one, is a chalcone derivative with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . It exists in stereoisomeric forms, primarily the (E)-configuration (CAS 28587-05-5), as confirmed by X-ray crystallography . Key physical properties include a melting point of 169–172 °C (free base) and a predicted boiling point of 310.0±22.0 °C . The compound is synthesized via condensation reactions involving 4-chlorophenyl ketones and dimethylamine derivatives, often yielding intermediates such as its hydrochloride salt (m.p. 172–174 °C) .

This compound is a structural analog of chalcones, which are studied for their nonlinear optical (NLO) properties, biological activities (e.g., MAO inhibition), and as intermediates in heterocyclic synthesis .

Properties

Molecular Formula |

C12H14ClNO |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(dimethylamino)but-2-en-1-one |

InChI |

InChI=1S/C12H14ClNO/c1-9(14(2)3)8-12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+ |

InChI Key |

AJTIACFETPAMMY-CMDGGOBGSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N(C)C |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(C=C1)Cl)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

Addition of Butenone: The Schiff base is then reacted with butenone under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and addition reactions efficiently.

Catalysts: Employing catalysts to enhance the reaction rates and yields.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Binding: The presence of the dimethylamino group enhances its binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Structural analogs and substituent effects

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) enhance dipole moments and NLO responses compared to electron-donating groups (e.g., OCH₃) .

- The dimethylamino group improves solubility and electron delocalization, critical for MAO inhibition .

Physicochemical Properties

Table 2: Comparative physicochemical data

Notes:

Key Findings :

- The 4-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration for MAO inhibitors .

- Hydroxyl groups in analogs like 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one contribute to antioxidant activity but reduce thermal stability .

Theoretical Studies

DFT calculations on chalcone derivatives reveal:

- The 4-chlorophenyl derivative has a dipole moment of 5.2 Debye , lower than the bromophenyl analog (6.8 Debye) due to smaller electronegativity .

- Hyperpolarizability (β) : The bromophenyl chalcone exhibits β = 1.5×10⁻²⁸ esu, outperforming urea (β = 0.65×10⁻²⁸ esu), while the chlorophenyl analog shows intermediate values .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-chlorophenyl)-3-(dimethylamino)-2-buten-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. This involves reacting a 4-chlorophenyl-substituted acetophenone derivative with a dimethylamino-containing aldehyde under basic or acidic conditions. For example, analogous chalcone syntheses (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) use NaOH/EtOH or HCl catalysis, followed by recrystallization for purification . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like diastereomers or over-oxidized derivatives. Post-synthesis characterization via NMR and HPLC is recommended to confirm purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the structure, particularly the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for vinyl protons) and dimethylamino group (singlet at δ ~2.8–3.2 ppm). Comparative analysis with structurally related azetidinones (e.g., 1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl) derivatives) can resolve ambiguities in peak assignments .

- X-ray Crystallography : Used to determine dihedral angles between the 4-chlorophenyl and dimethylamino groups, which influence conjugation and reactivity. For example, chalcone analogs show dihedral angles ranging from 7.14° to 56.26°, affecting π-π stacking and solubility .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict ground-state geometries and electronic properties. For chalcone analogs, computational studies correlate dihedral angles with experimental X-ray data to validate preferred conformations . Solvent effects (e.g., polarizable continuum models) can simulate shifts in tautomeric equilibria, explaining discrepancies in NMR chemical shifts observed in polar vs. nonpolar solvents .

Q. What strategies address contradictions in reported bioactivity data for structural analogs?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs like 4-CDMC (1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one), which shares the 4-chlorophenyl group but differs in backbone structure. Bioactivity variations may arise from differences in hydrogen bonding or steric hindrance .

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) when evaluating pharmacological properties. For example, benzoxazole derivatives with similar substituents show varying IC50 values due to assay-specific interference .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Analysis of Hirshfeld surfaces and intermolecular interactions (e.g., C–H···O, π-π) in chalcone derivatives reveals packing efficiencies that stabilize the solid state. Introducing electron-withdrawing groups (e.g., nitro) or halogen substitutions (e.g., fluoro) can enhance lattice energy, reducing hygroscopicity .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC and adjust catalyst loadings (e.g., 10–20 mol% NaOH) to improve yields .

- Data Reconciliation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with databases like PubChem or RCSB PDB for conflicting entries .

- Computational Protocols : Use Gaussian or ORCA software for DFT studies, and validate results against crystallographic data from the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.